N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Description
N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar thiazole-quinolinium derivatives have been reported to target ftsz, a protein essential for bacterial cell division .
Mode of Action
Related thiazole-quinolinium derivatives have been found to stimulate ftsz polymerization in bacterial cells, disrupting its dynamic assembly and z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity.
Biochemical Pathways
The disruption of ftsz polymerization by related compounds suggests that the compound may interfere with bacterial cell division pathways .
Result of Action
Related compounds have been observed to alter the morphology of bacterial cells, causing them to display a more elongated shape compared to untreated cells .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14-2-6-16(7-3-14)21(28)27-23-26-20-18(10-11-19(20)30-23)22(29)25-13-12-15-4-8-17(24)9-5-15/h2-9,18H,10-13H2,1H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBICCJORSLAKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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